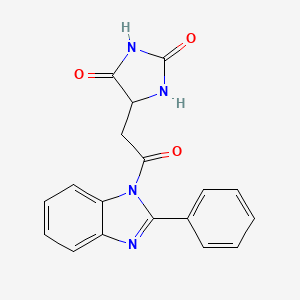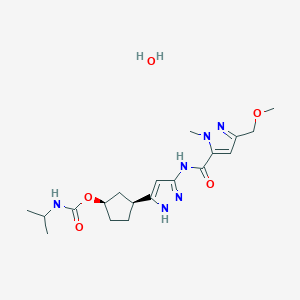
Chromozym t-PA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Chromozym t-PA involves the coupling of N-Methylsulfonyl-D-Phe-Gly-Arg with 4-nitranilide acetate. The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the purity and stability of the final product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to maintain the enzymatic purity above 90% and to minimize contaminants such as free 4-nitraniline .
化学反応の分析
Types of Reactions: Chromozym t-PA primarily undergoes hydrolysis reactions when used as a substrate for t-PA. The hydrolysis of the peptide bond in the presence of t-PA results in the release of 4-nitraniline, which can be quantitatively measured .
Common Reagents and Conditions: The hydrolysis reaction typically requires an aqueous solution of this compound at a working concentration of approximately 0.25 mM. The reaction is carried out at a temperature range of 20-25°C .
Major Products: The major product formed from the hydrolysis of this compound is 4-nitraniline, which serves as an indicator of t-PA activity .
科学的研究の応用
Chromozym t-PA is widely used in scientific research for the determination of t-PA activity. Its applications span across various fields:
Chemistry: Used as a chromogenic substrate in enzymatic assays to study the kinetics and mechanisms of t-PA.
Biology: Employed in cell culture studies to evaluate the expression and activity of t-PA in different cell lines.
Medicine: Utilized in clinical research to investigate the role of t-PA in fibrinolysis and its potential therapeutic applications in thrombolytic therapy.
Industry: Applied in the quality control of pharmaceutical products containing t-PA to ensure their efficacy and safety
作用機序
Chromozym t-PA acts as a substrate for t-PA, which catalyzes the hydrolysis of the peptide bond in this compound. This reaction results in the release of 4-nitraniline, which can be detected spectrophotometrically. The molecular target of this compound is the active site of t-PA, where the hydrolysis reaction occurs .
類似化合物との比較
Chromozym t-PA is unique in its high specificity and sensitivity for t-PA activity determination. Similar compounds include:
Chromozym PL: Used for the determination of plasmin activity.
Chromozym PK: Utilized for the determination of prekallikrein activity.
Chromozym TH: Applied for the determination of thrombin activity
These compounds share similar chromogenic properties but differ in their specificity for various proteases, highlighting the unique application of this compound in t-PA activity assays.
特性
分子式 |
C24H32N8O7S |
|---|---|
分子量 |
576.6 g/mol |
IUPAC名 |
(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]amino]acetyl]amino]-N-(4-nitrophenyl)pentanamide |
InChI |
InChI=1S/C24H32N8O7S/c1-40(38,39)31-20(14-16-6-3-2-4-7-16)22(34)28-15-21(33)30-19(8-5-13-27-24(25)26)23(35)29-17-9-11-18(12-10-17)32(36)37/h2-4,6-7,9-12,19-20,31H,5,8,13-15H2,1H3,(H,28,34)(H,29,35)(H,30,33)(H4,25,26,27)/t19-,20+/m0/s1 |
InChIキー |
JLSWTFADWDIADV-VQTJNVASSA-N |
異性体SMILES |
CS(=O)(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
CS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


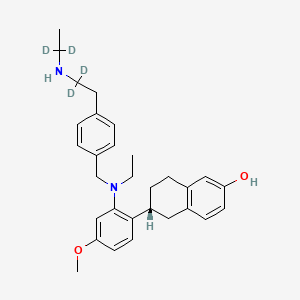
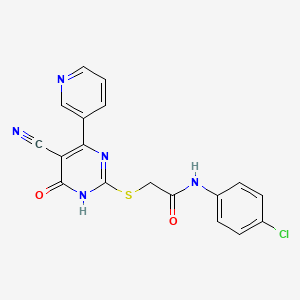
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide](/img/structure/B12375322.png)
![2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]acetic acid](/img/structure/B12375333.png)
![[4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone](/img/structure/B12375339.png)
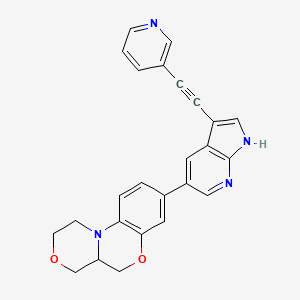

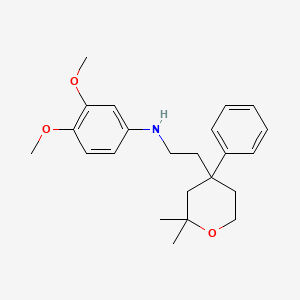
![(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N,3-bis(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B12375358.png)
![2-[(2-phenylphenyl)methylsulfanyl]-5-(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazole](/img/structure/B12375359.png)
![D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin](/img/structure/B12375363.png)

